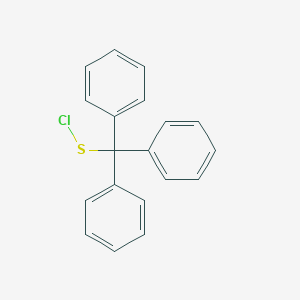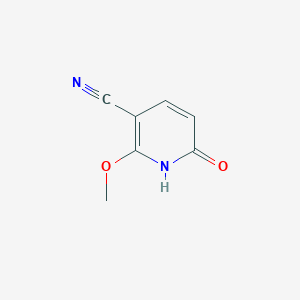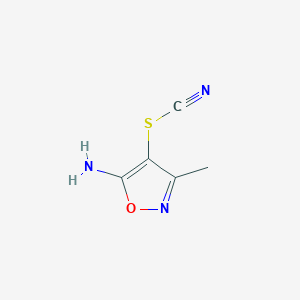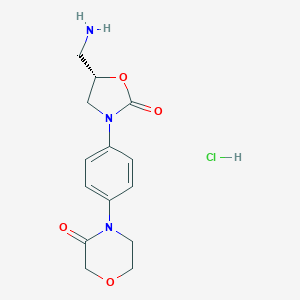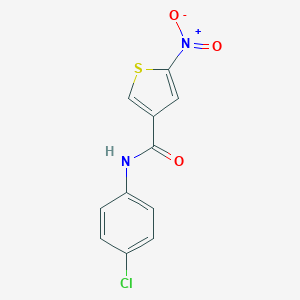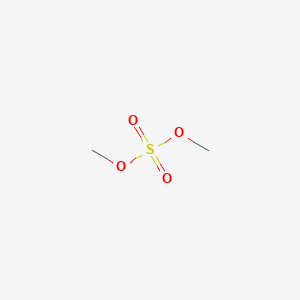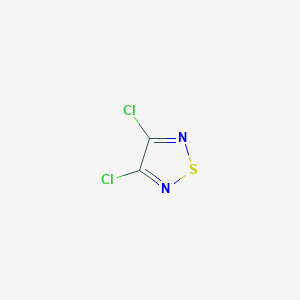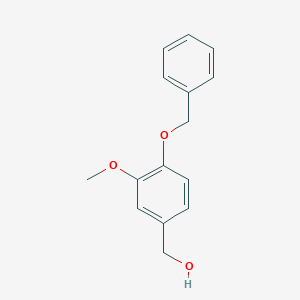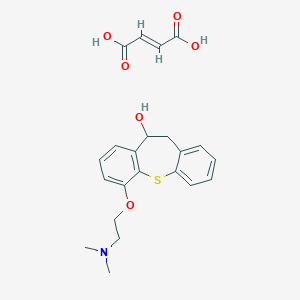
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate, also known as maprotiline, is a tricyclic antidepressant drug that was first synthesized in the 1960s. It is used to treat major depressive disorders and is known for its unique mechanism of action.
作用機序
The exact mechanism of action of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Maprotiline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of norepinephrine and serotonin in the brain, which are known to be involved in regulating mood and emotions. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been shown to have some affinity for histamine and muscarinic receptors, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it has a well-established synthesis method and is readily available. In addition, its unique mechanism of action makes it a valuable tool for studying the neurochemistry of depression and other psychiatric disorders. However, one limitation of using 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate in lab experiments is that it can be difficult to control the dosage and administration of the drug, which may affect the results of experiments.
将来の方向性
There are several future directions for research on 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. One area of research is to further investigate its mechanism of action and how it affects the neurochemistry of depression and other psychiatric disorders. Another area of research is to explore the potential therapeutic uses of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for other conditions, such as chronic pain and neuropathic disorders. Finally, there is a need for more studies to compare the efficacy and safety of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate to other antidepressant drugs.
合成法
The synthesis of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate involves the condensation of 2-dimethylaminoethanol with 10,11-dihydrodibenzo(b,f)thiepin-10-one in the presence of sodium ethoxide. The resulting product is then treated with maleic acid to form the hydrogen maleate salt of 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate. This synthesis method has been well-established and has been used to produce 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate for both clinical and research purposes.
科学的研究の応用
Maprotiline has been extensively studied for its antidepressant properties. It has been shown to be effective in treating major depressive disorders and has been used in clinical trials to compare its efficacy to other antidepressant drugs. In addition, 6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate has been studied for its effects on other psychiatric disorders, such as anxiety and bipolar disorder.
特性
CAS番号 |
125981-99-9 |
|---|---|
製品名 |
6-(2-Dimethylaminoethoxy)-10,11-dihydrodibenzo(b,f)thiepin-10-ol hydrogen maleate |
分子式 |
C18H21NO2S.C4H4O4 |
分子量 |
431.5 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-[2-(dimethylamino)ethoxy]-5,6-dihydrobenzo[b][1]benzothiepin-5-ol |
InChI |
InChI=1S/C18H21NO2S.C4H4O4/c1-19(2)10-11-21-16-8-5-7-14-15(20)12-13-6-3-4-9-17(13)22-18(14)16;5-3(6)1-2-4(7)8/h3-9,15,20H,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QMNZEONOILXNRC-WLHGVMLRSA-N |
異性体SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
正規SMILES |
CN(C)CCOC1=CC=CC2=C1SC3=CC=CC=C3CC2O.C(=CC(=O)O)C(=O)O |
同義語 |
Dibenzo(b,f)thiepin-10-ol, 10,11-dihydro-6-(2-(dimethylamino)ethoxy)-, (Z)-2-butenedioate (1:1) (salt) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




